

An In-Depth Technical Guide to (16R)-Dihydrositsirikine (CAS Number: 6519-26-2)

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

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(16R)-Dihydrositsirikine is a natural indole alkaloid belonging to the sitsirikine class of compounds. Isolated from the medicinal plant *Catharanthus roseus*, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, putative biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(16R)-Dihydrositsirikine, with the CAS number 6519-26-2, possesses a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |
|-------------------------|---|---------------------|
| Molecular Formula | C ₂₁ H ₂₈ N ₂ O ₃ | [1] |
| Molecular Weight | 356.47 g/mol | [1] |
| Melting Point | 215 °C | |
| Predicted Boiling Point | 547.5 ± 45.0 °C | |
| Predicted pKa | 14.30 ± 0.10 | |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Synonyms | 18,19-Dihydro-16(R)-sitsirikine | |

Spectroscopic Characterization

The structural elucidation of **(16R)-Dihydrositsirikine** has been confirmed through various spectroscopic techniques. While specific spectral data is not widely published, a certificate of analysis for a commercial sample confirms its identity via ¹H-NMR, indicating that such data is used for structural verification in a laboratory setting[\[1\]](#). Researchers have also reported its isolation from *Catharanthus roseus* and identification by comparison with existing spectroscopic data[\[2\]](#).

Putative Biological Activity and Mechanism of Action

Recent computational studies have highlighted the potential of **(16R)-Dihydrositsirikine** as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis[\[3\]](#). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

An in-silico molecular docking and dynamics simulation study demonstrated that **(16R)-Dihydrositsirikine** exhibits favorable binding affinity to the ATP-binding site of the VEGFR-2

tyrosine kinase domain[3]. This interaction is predicted to block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.

While these computational findings are promising, it is crucial to note that experimental validation of the anti-angiogenic activity and VEGFR-2 inhibition of **(16R)-Dihydrositsirikine** is currently lacking in the public domain.

Experimental Protocols

Detailed experimental protocols for the specific study of **(16R)-Dihydrositsirikine** are not readily available. However, based on the predicted activity, standard assays for evaluating anti-angiogenic and VEGFR-2 inhibitory potential can be employed.

VEGFR-2 Kinase Assay

A typical in vitro VEGFR-2 kinase assay would involve the following steps:

- Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. A solution of **(16R)-Dihydrositsirikine** at various concentrations is pre-incubated with the VEGFR-2 enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.
- Data Analysis: The IC_{50} value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay:

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

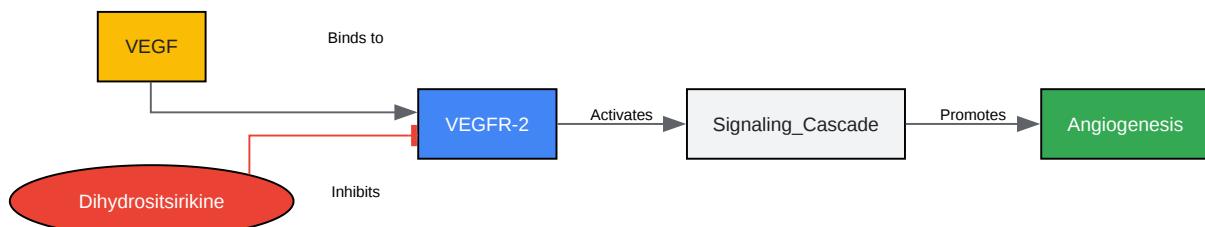
- Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel®) is polymerized in a multi-well plate.
- Treatment: HUVECs are seeded onto the gel in the presence of varying concentrations of **(16R)-Dihydrositsirikine**.
- Incubation: The plate is incubated to allow for the formation of capillary-like structures (tubes).
- Quantification: The extent of tube formation is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

2. Aortic Ring Sprouting Assay:

- Tissue Preparation: Thoracic aortas are excised from rats and cut into small rings.
- Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.
- Treatment: The rings are cultured in media containing various concentrations of **(16R)-Dihydrositsirikine**.
- Observation: The outgrowth of microvessels from the aortic rings is monitored and imaged over several days.
- Analysis: The extent of sprouting is quantified by measuring the length and number of new vessels.

Visualizations

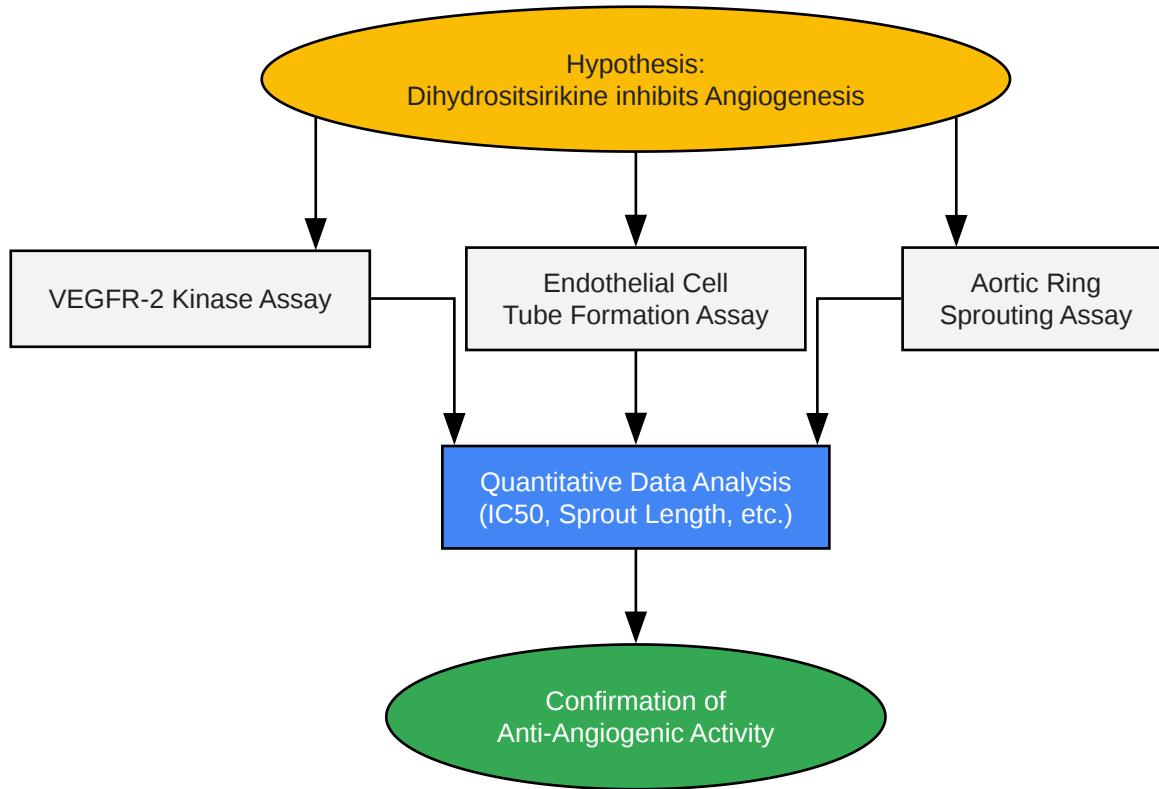
Logical Relationship of Predicted Mechanism



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Caption: Predicted inhibitory action of **(16R)-Dihydrositsirikine** on the VEGFR-2 signaling pathway.

Experimental Workflow for In Vitro Validation

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Caption: A proposed experimental workflow for the in vitro validation of the anti-angiogenic properties of **(16R)-Dihydrositsirikine**.

Future Directions

The current body of knowledge on **(16R)-Dihydrositsirikine** is primarily based on its isolation and computational predictions of its biological activity. To advance its potential as a therapeutic lead, further research is imperative. Key areas for future investigation include:

- Experimental Validation: Conducting robust in vitro and in vivo studies to confirm its anti-angiogenic effects and determine its potency and efficacy.

- Mechanism of Action Studies: Elucidating the precise molecular interactions with VEGFR-2 and investigating its effects on downstream signaling pathways.
- Spectroscopic Database: Publishing detailed ¹H-NMR and ¹³C-NMR data to facilitate its identification and characterization by other researchers.
- Synthesis and Analogs: Developing a scalable synthetic route to **(16R)-Dihydrositsirikine** and creating analogs to explore structure-activity relationships and optimize its pharmacological properties.

This technical guide serves as a foundational resource for researchers interested in **(16R)-Dihydrositsirikine**. As more experimental data becomes available, a more complete understanding of its therapeutic potential will emerge.

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